molecular formula C14H13N B172768 2,7-Dimethyl-9H-carbazole CAS No. 18992-65-9

2,7-Dimethyl-9H-carbazole

Cat. No.: B172768
CAS No.: 18992-65-9
M. Wt: 195.26 g/mol
InChI Key: ABYRPCUQHCOXMX-UHFFFAOYSA-N
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Description

2,7-Dimethyl-9H-carbazole is an organic compound belonging to the class of carbazoles, which are nitrogen-containing aromatic heterocyclic compounds. The molecular formula of this compound is C14H13N, and it has a molecular weight of 195.26 g/mol . This compound is characterized by the presence of two methyl groups attached to the 2 and 7 positions of the carbazole ring system, which imparts unique chemical and physical properties.

Mechanism of Action

Target of Action

2,7-Dimethyl-9H-carbazole is a derivative of carbazole, a class of heterocyclic aromatic compounds that contain a nitrogen atom in the ring . Carbazole derivatives have been found to interact with various molecular targets, influencing different pathways of molecular signaling .

Mode of Action

Carbazole derivatives act on various pathways. For instance, some act as anticancer agents by reactivating the P53 molecular signaling pathway . Others show antifungal activity by acting on the RAS-MAPK pathway . They also affect inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway . By modifying the AKT molecular signaling pathway and boosting protein phosphatase activity in the brain, they show anti-Alzheimer’s activity . They are also effective against diabetes by translocating the GLUT4 .

Biochemical Pathways

The biochemical pathways affected by carbazole derivatives are diverse. They can reactivate the P53 molecular signaling pathway, act on the RAS-MAPK pathway, inhibit the p38 mitogen-activated protein kinase signaling pathway, modify the AKT molecular signaling pathway, and translocate the GLUT4 . These actions result in a wide range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, anti-Alzheimer’s, and antidiabetic effects .

Pharmacokinetics

It is known that carbazole and its derivatives possess desirable properties of transporting electrons and charges throughout the ring , which may influence their bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to the variety of biochemical pathways it influences. For instance, its anticancer activity results from the reactivation of the P53 molecular signaling pathway . Its antifungal activity results from its action on the RAS-MAPK pathway . Its anti-inflammatory activity results from the inhibition of the p38 mitogen-activated protein kinase signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, carbazole and some of its derivatives may possess dioxin-like toxicity and could be persistent in the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-9H-carbazole typically involves the alkylation of carbazole at the 2 and 7 positions. One common method is the Friedel-Crafts alkylation, where carbazole is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-2,7-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the carbazole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Dimethyl-9H-carbazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,7-Dimethyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance among carbazole derivatives .

Properties

IUPAC Name

2,7-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYRPCUQHCOXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172424
Record name 9H-Carbazole, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18992-65-9
Record name 9H-Carbazole, 2,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazole, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dimethyl-9H-carbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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